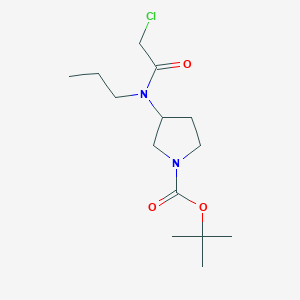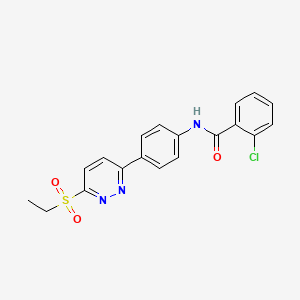
4,4-Difluoro-2-phenylbutane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for 4,4-Difluoro-2-phenylbutane-1-sulfonyl chloride is 1S/C10H11ClF2O2S/c11-16(14,15)7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
DFSC is a low melting point solid, with a melting point of 30-34 °C . It is soluble in chloroform and methanol to some extent . The compound is sensitive to moisture .Wissenschaftliche Forschungsanwendungen
Environmental Fate and Degradation
PFAS, including compounds structurally related to 4,4-Difluoro-2-phenylbutane-1-sulfonyl chloride, have been a subject of study due to their persistence in the environment. The degradation of PFAS often leads to the formation of perfluoroalkyl acids (PFAAs), which are concerning due to their toxicity profiles. Environmental studies have focused on understanding the microbial degradation pathways in various media such as soil and water, aiming to bridge the knowledge gap on the fate of these compounds (Liu & Avendaño, 2013).
Toxicological Studies
The developmental toxicity of PFAS compounds, including PFOA and PFOS, has been extensively researched. These studies highlight the need to understand the hazards of PFAS compounds, including those structurally related to 4,4-Difluoro-2-phenylbutane-1-sulfonyl chloride, particularly in terms of their potential effects on human health and development (Lau, Butenhoff, & Rogers, 2004).
Water Treatment and Removal Technologies
Research on the removal of PFAS from water has led to the development of various treatment technologies. Adsorption using activated carbon and other adsorbents has been identified as an effective method for reducing PFAS levels in water. Understanding the interactions between PFAS and adsorbents, as well as the challenges in adsorbent regeneration, are critical areas of ongoing research (Gagliano et al., 2019).
Ecological Impact
The ecological impact of PFAS, including bioaccumulation and biomagnification in aquatic ecosystems, is a significant concern. Studies have shown that PFAS can accumulate in wildlife, leading to potential adverse effects on ecosystems. Research continues to evaluate the environmental persistence and the long-term implications of PFAS presence in various ecological niches (Houde et al., 2006).
Safety and Hazards
DFSC is classified as a dangerous substance. It has a hazard symbol of ‘C’, indicating that it is corrosive . It has a danger class code of 14-34, and safety instructions include 22-26-36/37/39-45-26 36/37/3945 . It is transported under UN number 3261, indicating that it is a corrosive solid, acidic, organic .
Eigenschaften
IUPAC Name |
4,4-difluoro-2-phenylbutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF2O2S/c11-16(14,15)7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSYEMGLAFKFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(F)F)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-2-phenylbutane-1-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[(3-ethylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2469989.png)


![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2469994.png)


![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2469999.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2470000.png)
![N-(3-methoxybenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2470003.png)




![N-[2-(4-methoxyphenyl)ethyl]-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2470011.png)